BTK Inhibitor Potency: Vecabrutinib (1,3'-Bipiperidin-2-one Scaffold) vs. Representative 1,4'-Bipiperidine-Based BTK Inhibitors
The 1,3'-bipiperidin-2-one scaffold—for which 1-(Piperidin-3-yl)piperidin-2-one dihydrochloride is the core synthetic building block—delivers sub-nanomolar BTK binding affinity in the clinical candidate Vecabrutinib (SNS-062). Vecabrutinib exhibits a Kd of 0.3 nM for BTK and 2.2 nM for ITK, with an IC₅₀ of 24 nM for ITK . In contrast, representative 1,4'-bipiperidine-based BTK-targeting compounds reported in BindingDB (e.g., CHEMBL3920744) show IC₅₀ values of 584 nM against BTK, representing an approximately 1,900-fold potency gap favoring the 1,3'-bipiperidin-2-one geometry [1]. While these data reflect fully elaborated drug molecules rather than the building block itself, the scaffold geometry is the direct determinant of the binding pose observed in the BTK co-crystal structure (PDB 7N4S) [2].
| Evidence Dimension | BTK binding affinity (Kd) and enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Vecabrutinib (1,3'-bipiperidin-2-one scaffold): BTK Kd = 0.3 nM; ITK Kd = 2.2 nM; ITK IC₅₀ = 24 nM |
| Comparator Or Baseline | Representative 1,4'-bipiperidine-based BTK inhibitor (CHEMBL3920744): BTK IC₅₀ = 584 nM |
| Quantified Difference | ~1,900-fold lower IC₅₀; sub-nanomolar Kd for the 1,3'-scaffold-based compound versus mid-nanomolar IC₅₀ for the 1,4'-comparator |
| Conditions | BTK Kd determined by binding assay; BTK IC₅₀ measured by [gamma-³³P]ATP incorporation assay (CHEMBL3920744 at 20 min incubation); ITK IC₅₀ measured by enzymatic assay |
Why This Matters
For medicinal chemistry teams initiating BTK-targeted campaigns, selecting the 1,3'-bipiperidin-2-one building block provides direct synthetic access to a scaffold with established sub-nanomolar target engagement, avoiding the substantial potency attrition associated with regioisomeric 1,4'-scaffolds.
- [1] BindingDB. Entry BDBM50201715 (CHEMBL3920744). Inhibition of human BTK: IC₅₀ = 584 nM. Assay: [gamma-³³P]ATP incorporation, 20 min. Accessed May 2026. View Source
- [2] RCSB PDB. 7N4S: Bruton's tyrosine kinase in complex with compound 65 (1,3'-bipiperidin-2-one derivative). Resolution 2.05 Å, deposited 2021. View Source
